molecular formula C19H16ClN3OS2 B10857981 (2Z,5E)-5-(5-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-2-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one

(2Z,5E)-5-(5-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-2-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B10857981
M. Wt: 401.9 g/mol
InChI Key: LIWXAIDHVWIEQV-SRNIGAPGSA-N
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Description

JG-23 is a 4-chloro-modified analog known for its ability to promote the degradation of tau protein (t-tau). This compound demonstrates robust metabolic stability and exhibits an extended half-life of 36 minutes in mouse liver microsome assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JG-23 involves the modification of a parent compound by introducing a 4-chloro group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves standard organic synthesis techniques such as chlorination and subsequent purification steps .

Industrial Production Methods

Industrial production of JG-23 would likely involve large-scale organic synthesis processes, including the use of reactors for chlorination and purification systems such as chromatography to ensure high purity and yield. The exact methods are proprietary and specific to the manufacturing entity .

Chemical Reactions Analysis

Types of Reactions

JG-23 primarily undergoes substitution reactions due to the presence of the 4-chloro group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of JG-23 .

Scientific Research Applications

JG-23 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

JG-23 promotes the degradation of tau protein by interacting with specific molecular targets and pathways. The exact mechanism involves binding to tau protein and facilitating its breakdown through proteolytic pathways. This action helps reduce the accumulation of tau protein aggregates, which are implicated in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JG-23

JG-23 is unique due to its enhanced metabolic stability and longer half-life compared to similar compounds like YM-8. This makes it a more effective candidate for research and potential therapeutic applications .

Properties

Molecular Formula

C19H16ClN3OS2

Molecular Weight

401.9 g/mol

IUPAC Name

(2Z,5E)-5-(5-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-2-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16ClN3OS2/c1-3-23-16(10-12-6-8-21-9-7-12)26-17(18(23)24)19-22(2)14-11-13(20)4-5-15(14)25-19/h4-11H,3H2,1-2H3/b16-10-,19-17+

InChI Key

LIWXAIDHVWIEQV-SRNIGAPGSA-N

Isomeric SMILES

CCN1/C(=C/C2=CC=NC=C2)/S/C(=C/3\N(C4=C(S3)C=CC(=C4)Cl)C)/C1=O

Canonical SMILES

CCN1C(=CC2=CC=NC=C2)SC(=C3N(C4=C(S3)C=CC(=C4)Cl)C)C1=O

Origin of Product

United States

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